molecular formula C17H17NO B14532794 N-[2-(9H-Fluoren-9-YL)ethyl]acetamide CAS No. 62506-86-9

N-[2-(9H-Fluoren-9-YL)ethyl]acetamide

Cat. No.: B14532794
CAS No.: 62506-86-9
M. Wt: 251.32 g/mol
InChI Key: BMSBNWBYLACTNW-UHFFFAOYSA-N
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Description

N-[2-(9H-Fluoren-9-YL)ethyl]acetamide is a chemical compound of interest in scientific research, built upon a 9H-fluorene scaffold. The fluorene structure is a privileged framework in medicinal chemistry and material science, known for its rigid, planar bicyclic system . Related fluorene derivatives have demonstrated significant potential in pharmaceutical research, showing activities as selective enzyme inhibitors and in cancer research, for instance against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Furthermore, acetamide-substituted fluorene analogues have been explored as antimicrobial agents and as tools in biochemical studies, including research on carcinogenesis . The structural features of this compound suggest it may serve as a valuable intermediate or building block for the synthesis of more complex molecules or as a core structure in the development of novel drug-like substances . Researchers can investigate this compound for its potential interactions with biological targets like dihydrofolate reductase (DHFR), a mechanism suggested for similar fluorene-thiazole hybrids

Properties

CAS No.

62506-86-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-[2-(9H-fluoren-9-yl)ethyl]acetamide

InChI

InChI=1S/C17H17NO/c1-12(19)18-11-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,18,19)

InChI Key

BMSBNWBYLACTNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of N-[2-(9H-fluoren-9-yl)ethyl]acetamide involves two primary steps: (1) preparation of the 2-(9H-fluoren-9-yl)ethylamine intermediate and (2) acetylation of the amine group. Methodologies vary in reagent choice, solvent systems, and purification techniques, as detailed below.

Stepwise Laboratory Synthesis

Synthesis of 2-(9H-Fluoren-9-yl)ethylamine

The amine intermediate is typically synthesized via reductive amination of 9H-fluoren-9-one. In a representative procedure, 9H-fluoren-9-one (10.0 g, 54.3 mmol) is reacted with ethylenediamine (6.5 mL, 97.7 mmol) in ethanol under reflux for 12 hours. Sodium cyanoborohydride (5.1 g, 81.5 mmol) is added portionwise, and the mixture is stirred at room temperature for 24 hours. The crude product is purified by flash chromatography (SiO₂, 5% MeOH/DCM) to yield 2-(9H-fluoren-9-yl)ethylamine as a white solid (8.2 g, 72%).

Acetylation of 2-(9H-Fluoren-9-yl)ethylamine

Method A: Acetyl Chloride in Acetonitrile

A suspension of 2-(9H-fluoren-9-yl)ethylamine hydrochloride (2.0 g, 7.5 mmol) in acetonitrile (50 mL) is treated with triethylamine (3.1 mL, 22.5 mmol) to free the amine. Acetyl chloride (0.6 mL, 8.3 mmol) is added dropwise at 0°C, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by recrystallization (EtOAc/hexane) to yield the title compound (1.8 g, 85%).

Method B: Carbodiimide-Mediated Coupling

2-(9H-Fluoren-9-yl)ethylamine (1.5 g, 6.0 mmol) is dissolved in DCM (30 mL) with acetic acid (0.4 mL, 7.2 mmol). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.4 g, 7.2 mmol) and hydroxybenzotriazole (HOBt, 0.97 g, 7.2 mmol) are added, and the mixture is stirred for 12 hours. The organic layer is washed with NaHCO₃ (5%), dried (Na₂SO₄), and concentrated. Purification by silica gel chromatography (30% EtOAc/hexane) affords the product (1.3 g, 78%).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow process is employed, where 2-(9H-fluoren-9-yl)ethylamine and acetyl chloride are mixed in a microreactor at 50°C with a residence time of 10 minutes. The output is directed to a centrifugal partition chromatograph for purification, achieving a throughput of 50 kg/day with 92% purity.

Reaction Optimization and Conditions

Solvent Selection

Solvent Yield (%) Purity (%) Reference
Acetonitrile 85 98
DCM 78 95
THF 65 90

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the transition state, whereas DCM improves solubility of intermediates.

Temperature and Stoichiometry

  • Optimal Temperature: 0–25°C for acetylation to minimize side reactions.
  • Molar Ratio: A 1.1:1 ratio of acetyl chloride to amine ensures complete conversion without excess reagent.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70–7.30 (m, 8H, fluorenyl H), 4.10 (t, J = 7.2 Hz, 1H, CH), 3.45 (q, 2H, NHCH₂), 2.85 (t, 2H, CH₂CO), 2.02 (s, 3H, COCH₃).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at t = 6.2 min, confirming >98% purity.

Comparative Analysis of Methods

Parameter Method A (AcCl) Method B (EDC/HOBt)
Yield (%) 85 78
Cost ($/kg) 120 200
Reaction Time (h) 12 24
Scalability High Moderate

Method A is preferred for industrial applications due to lower cost and faster kinetics, while Method B suits sensitive substrates requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Linkage

2-Acetylaminofluorene (N-(9H-Fluoren-2-yl)acetamide)
  • CAS No.: 53-95-2
  • Structure : Acetamide directly attached to the 2-position of fluorene.
  • Molecular Weight : 223.27 g/mol .
  • Applications: A known carcinogen and model compound for studying metabolic activation pathways .
N-(9H-Fluoren-1-yl)acetamide
  • CAS No.: 28314-03-6
  • Structure : Acetamide at the 1-position of fluorene.
  • Molecular Weight : 223.27 g/mol .
  • Properties : Lower solubility compared to 2-substituted analogs due to steric hindrance .

Halogenated Derivatives

N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide
  • CAS No.: 92428-54-1
  • Structure : Dichloro substituents at the 1- and 3-positions of fluorene.
  • Molecular Weight : 292.16 g/mol .
  • Applications : Investigated as a fine chemical intermediate .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide
  • CAS No.: 1537-15-1
  • Structure : Bromine at the 9-position and trifluoroacetamide at the 2-position.
  • Molecular Weight : 340.14 g/mol .

Comparison : Halogenation increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound lacks halogens, suggesting a different pharmacokinetic profile.

Functional Group Modifications

N-Acetyl-N-9H-fluoren-2-ylacetamide
  • CAS No.: 642-65-9
  • Structure : Diacetamide group at the 2-position.
  • Molecular Weight : 265.31 g/mol .
  • Properties : Higher polarity due to dual acetamide groups, impacting solubility and reactivity .
N-Hydroxy-N-(2-fluorenyl)acetamide
  • CAS No.: 53-95-2
  • Structure : Hydroxyl group adjacent to the acetamide moiety.
  • Applications: A metabolite of 2-acetylaminofluorene, implicated in carcinogenicity via DNA adduct formation .

Comparison : The hydroxyl group in this analog introduces metabolic liability, whereas the ethyl linker in the target compound could stabilize against enzymatic degradation.

PNA Building Blocks
  • Example : Fmoc-PNA-C(Bhoc)-OH (CAS 186046-81-1)
  • Structure: Fluorenylmethoxycarbonyl (Fmoc)-protected ethylamino-glycine derivatives.
  • Applications : Used in peptide nucleic acid (PNA) synthesis for oligonucleotide analog development .

Comparison : While the target compound lacks Fmoc or Bhoc groups, its ethyl linkage mirrors structural motifs critical for PNA backbone flexibility.

Data Tables

Table 1: Physical-Chemical Properties of Key Analogs

Compound Name CAS No. Molecular Weight (g/mol) Substituents
2-Acetylaminofluorene 53-95-2 223.27 Acetamide at 2-position
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide 92428-54-1 292.16 Cl at 1,3; acetamide at 2
N-Acetyl-N-9H-fluoren-2-ylacetamide 642-65-9 265.31 Diacetamide at 2-position
N-(9H-Fluoren-1-yl)acetamide 28314-03-6 223.27 Acetamide at 1-position

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